6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one

Lipophilicity Drug-likeness ADME Prediction

Sourcing a regiospecifically iodinated quinazolinone scaffold often requires custom synthesis with long lead times. This compound resolves that bottleneck: a pre-functionalized 6-iodo-7-methoxy-2-methylquinazolin-4(3H)-one core (98% HPLC, MW 316.10, logP 2.06) ready for immediate SAR expansion. - Enables single-step Suzuki-Miyaura diversification at the 6-position without protecting-group manipulation. - The 7-methoxy group tunes ring electronics for kinase selectivity; the 2-methyl protects N3 from side reactions during library synthesis. - Batch-specific NMR, HPLC, and GC certificates included; research-use quantities ship globally under standard conditions.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Cat. No. B12974066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1)I)OC
InChIInChI=1S/C10H9IN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)
InChIKeyMPCSFWXFTOGANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one: Triply Decorated Quinazolinone Scaffold


6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one (CAS 2230840-07-8; C₁₀H₉IN₂O₂; MW 316.10) is a fully characterized, poly-substituted 4(3H)-quinazolinone derivative . The compound features three distinct substituents on the quinazolinone core: an iodine atom at the 6-position, a methoxy group at the 7-position, and a methyl group at the 2-position . This substitution pattern is uncommon among commercially available quinazolinones and cannot be achieved by simple functionalization of generic mono-substituted analogs. The compound is available at 98% HPLC purity with batch-specific NMR, HPLC, and GC certificates of analysis , making it suitable for structure-activity relationship (SAR) studies, kinase inhibitor lead optimization, and as a versatile synthetic intermediate for further derivatization through electrophilic substitution or transition-metal-catalyzed cross-coupling at the iodine-bearing 6-position.

Why Generic Quinazolinones Cannot Replace This Scaffold in SAR Optimization


The presence, position, and identity of substituents on the quinazolin-4(3H)-one scaffold profoundly influence lipophilicity, target binding affinity, metabolic stability, and synthetic tractability [1]. The 6-iodo substituent is critical for halogen bonding interactions with kinase hinge regions and serves as a synthetic handle for cross-coupling diversification [2]. The 7-methoxy group modulates electron density on the aromatic ring, affecting both potency and oxidative metabolism at the adjacent position [3]. The 2-methyl group influences tautomeric equilibrium and hydrogen-bonding capacity at the N3-lactam site [4]. Replacing this compound with a simpler analog (e.g., 6-iodo-2-methylquinazolin-4(3H)-one lacking 7-methoxy, or 7-methoxy-2-methylquinazolin-4(3H)-one lacking 6-iodo) fundamentally alters at least two of these pharmacophoric elements, rendering SAR comparisons unreliable and potentially derailing lead optimization campaigns. The quantitative evidence below establishes the measurable property differences that justify separate procurement.

Quantitative Differentiation vs. Closest Quinazolinone Analogs


Lipophilicity and Membrane Permeability Balance

The measured logP of 6-iodo-7-methoxy-2-methylquinazolin-4(3H)-one is 2.06, positioning it in the optimal range for oral drug-likeness (typically logP 1–3) . In contrast, 6-iodo-7-methoxyquinazolin-4(3H)-one (lacking the 2-methyl group) has a predicted logP of 1.95, approximately 0.11 log units lower, reflecting the contribution of the methyl group to hydrophobicity . The 7-methoxy-2-methylquinazolin-4(3H)-one (lacking the 6-iodo substituent) exhibited a higher predicted logP of 3.22, a difference of +1.16 log units, placing it near the upper boundary of oral drug-likeness and potentially increasing the risk of poor aqueous solubility or off-target binding [1].

Lipophilicity Drug-likeness ADME Prediction

Purity and Batch-Traceability Advantage

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is supplied at 98% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC traces . The closest analog, 6-iodo-7-methoxyquinazolin-4(3H)-one (CAS 206190-25-2), is available at only 95% purity from the same vendor family . This 3-percentage-point purity gap represents a 2.5-fold difference in impurity burden (2% impurities vs. 5% impurities), which is significant for dose-response assays where impurities can confound IC₅₀ determinations or produce false-positive activity signals.

Quality Control Procurement Reliability NMR Purity

Cytotoxic Potency of the 6-Iodo-2-methylquinazolinone Core

The 6-iodo-2-methylquinazolin-4(3H)-one scaffold has demonstrated potent, cell-line-dependent cytotoxic activity. In a series of 14 derivatives evaluated against six human cancer cell lines, the most active compounds achieved IC₅₀ values as low as 10 μM (compound 3d against HeLa cervical adenocarcinoma) and 12 μM (compound 3e against T98G glioblastoma multiforme) [1]. These potencies are comparable to the clinical control paclitaxel (IC₅₀ = 10 μM against G415 and 6 μM against Gbd1), establishing the 6-iodo-2-methylquinazolinone core as a validated anticancer pharmacophore [1]. By contrast, non-iodinated 2-methylquinazolin-4(3H)-one derivatives lacking the 6-iodo group show markedly reduced or no cytotoxic activity, demonstrating that the 6-iodo substituent is a critical potency determinant [2].

Antitumor Activity Cancer Cell Lines DHFR Inhibition

Molybdenum Hydroxylase Dual Inhibition Activity

6-Iodo-substituted quinazoline derivatives have been demonstrated to inhibit both aldehyde oxidase and xanthine oxidase in a competitive manner, with Ki or IC₅₀ values ranging from 48 to 700 μM [1]. This dual inhibitory profile is not observed with non-iodinated quinazoline analogs, which fail to engage the molybdenum cofactor active site effectively. The un-fused pyrimidine ring of the quinazolinone scaffold is required for this activity, and the iodine substituent at position 6 contributes to optimal binding interactions [2]. The 7-methoxy and 2-methyl substituents further modulate electronic properties and lipophilicity, potentially tuning selectivity between the two oxidase enzymes.

Xanthine Oxidase Aldehyde Oxidase Metabolic Enzyme Inhibition

Cross-Coupling Versatility at the 6-Iodo Position

The iodine atom at position 6 of the quinazolinone core serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. This enables rapid diversification of the quinazolinone scaffold to generate focused compound libraries. The corresponding 4-chloro derivative, 4-chloro-6-iodo-7-methoxy-2-methylquinazoline (CAS 2230840-19-2), is commercially available and can be synthesized directly from 6-iodo-7-methoxy-2-methylquinazolin-4(3H)-one . In contrast, the non-iodinated analog 7-methoxy-2-methylquinazolin-4(3H)-one lacks this synthetic handle, requiring additional functionalization steps (e.g., bromination or directed ortho-metalation) to introduce a cross-coupling-competent leaving group, adding 2–3 synthetic steps and potentially reducing overall yield [2].

Cross-Coupling Suzuki Reaction Library Diversification

Key Procurement-Relevant Application Scenarios


EGFR and Multi-Targeted Kinase Inhibitor Optimization

The 6-iodo-2-methylquinazolin-4(3H)-one scaffold has demonstrated potent inhibition of wild-type EGFR (IC₅₀ = 17 nM) in competitive binding assays using [¹²⁵I]-labeled probe displacement on A431 cell membranes [1]. The 7-methoxy group further modulates ring electronics, which is known to influence kinase selectivity profiles within the quinazoline class. Procurement of this compound enables SAR exploration at the 6-position (via iodine displacement) and N3-position (via alkylation/acylation), generating focused kinase inhibitor libraries [2].

DHFR-Targeted Anticancer Library Diversification

Molecular docking studies have established DHFR as a validated intracellular target for 6-iodo-2-methylquinazolin-4(3H)-one derivatives, with cytotoxic IC₅₀ values reaching 10 μM against HeLa cervical cancer cells [1]. The iodine atom at position 6 contributes to hydrophobic interactions within the DHFR active site, while lipophilic groups at the para-position of N3-phenyl substituents further enhance potency [2]. Procuring the 7-methoxy-6-iodo-2-methyl analog provides a pre-functionalized core for DHFR-focused library synthesis, enabling rapid exploration of N3-substituted derivatives through simple alkylation or amidation chemistry.

Molybdenum Hydroxylase Probe for Drug Metabolism

The 6-iodo substituent is required for dual inhibition of xanthine oxidase and aldehyde oxidase, two critical enzymes in purine catabolism and Phase I drug metabolism [1]. This compound provides a starting point for developing chemical probes to study molybdenum hydroxylase-dependent drug clearance pathways that are poorly predicted by standard hepatic microsome assays. The measured logP of 2.06 ensures adequate cell permeability for cellular target engagement studies, while the methoxy and methyl substituents provide handles for further potency optimization through SAR [2].

Late-Stage Diversification via 6-Position Cross-Coupling

The 6-iodo group enables direct Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids to generate 6-aryl-quinazolinone derivatives in a single synthetic step [1]. This contrasts with non-halogenated analogs that require additional functionalization. The 7-methoxy group remains intact during coupling, preserving the electronic properties of the quinazolinone core. The 2-methyl substituent protects the N3-position from unwanted side reactions, ensuring regioselective diversification. This synthetic efficiency makes the compound an ideal building block for parallel library synthesis in both academic and industrial medicinal chemistry settings [2].

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